![molecular formula C9H20GeO4 B14218539 4-Methyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane CAS No. 823180-71-8](/img/structure/B14218539.png)
4-Methyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane is a compound that belongs to the class of organogermanium compounds. These compounds are known for their unique chemical properties and potential applications in various fields such as chemistry, biology, and materials science. The structure of this compound includes a germanium atom bonded to two isopropoxy groups and a methyl group, forming a dioxagermolane ring.
Métodos De Preparación
The synthesis of 4-Methyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane can be achieved through several synthetic routes. One common method involves the reaction of germanium tetrachloride with isopropanol in the presence of a base, followed by the addition of methyl iodide. The reaction conditions typically include refluxing the mixture under an inert atmosphere to prevent oxidation. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
4-Methyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of germanium dioxide and other by-products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of germanium hydrides.
Substitution: The isopropoxy groups can be substituted with other alkoxy or aryloxy groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Methyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in various organic reactions.
Materials Science: It is used in the preparation of germanium-based materials with unique electronic and optical properties, which are useful in the development of semiconductors and photonic devices.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, influencing various biochemical pathways.
Comparación Con Compuestos Similares
4-Methyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane can be compared with other similar compounds such as:
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound has a similar dioxaborolane ring structure but contains boron instead of germanium. It is used as a reagent in organic synthesis and has applications in materials science.
Bis(propan-2-yl) [(4-methylbenzenesulfonyl)oxy]methanephosphonate: This compound contains a phosphonate group and is used in medicinal chemistry for its antiviral properties.
Propiedades
Número CAS |
823180-71-8 |
|---|---|
Fórmula molecular |
C9H20GeO4 |
Peso molecular |
264.88 g/mol |
Nombre IUPAC |
4-methyl-2,2-di(propan-2-yloxy)-1,3,2-dioxagermolane |
InChI |
InChI=1S/C9H20GeO4/c1-7(2)12-10(13-8(3)4)11-6-9(5)14-10/h7-9H,6H2,1-5H3 |
Clave InChI |
GAVLAVXPFAWMDN-UHFFFAOYSA-N |
SMILES canónico |
CC1CO[Ge](O1)(OC(C)C)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


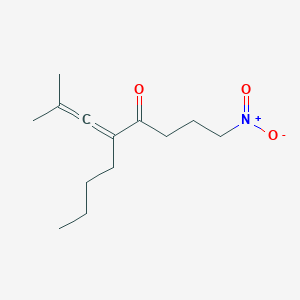
![N-[3-(4-Bromophenyl)-3-oxopropyl]-L-methionine](/img/structure/B14218474.png)


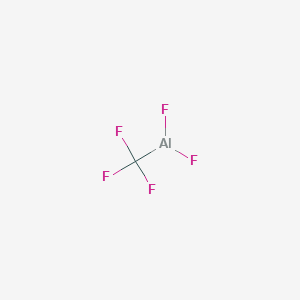
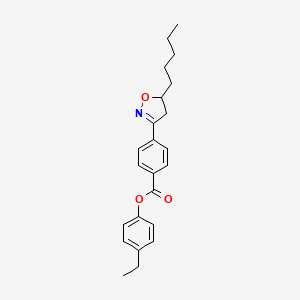
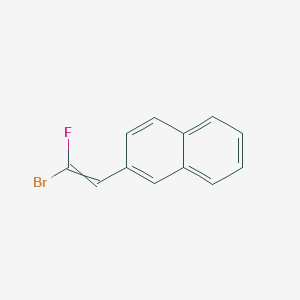
![2-(2-{2-[(3-Ethyloxetan-3-yl)methoxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14218514.png)


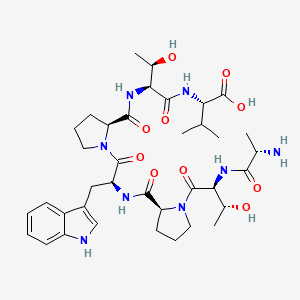
![5-[2-(4-Phenylbutylamino)ethylamino]pentan-1-ol](/img/structure/B14218538.png)
![4-(6-Phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)quinoline](/img/structure/B14218540.png)
![Trimethylsilyl 2,5-bis[(trimethylsilyl)oxy]benzene-1-sulfonate](/img/structure/B14218547.png)
